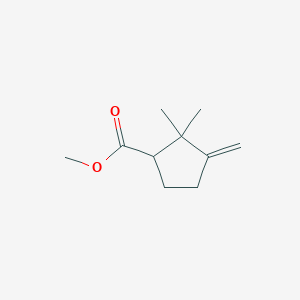![molecular formula C12H17ClS B14618987 {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene CAS No. 58326-74-2](/img/structure/B14618987.png)
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene is an organic compound with the molecular formula C₁₂H₁₇ClS. This compound features a benzene ring substituted with a pentan-3-yl group that contains a chloromethylsulfanyl moiety. The presence of both aromatic and aliphatic components in its structure makes it an interesting subject for various chemical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene typically involves the reaction of benzene with a suitable chloromethylsulfanyl-pentan-3-yl precursor. One common method is the Friedel-Crafts alkylation, where benzene reacts with a chloromethylsulfanyl-pentan-3-yl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The chloromethyl group in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation Reactions: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction Reactions: The compound can undergo reduction reactions, particularly at the chloromethyl group, using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: NaOH or KOH in aqueous or alcoholic solutions.
Oxidation: H₂O₂ or KMnO₄ in acidic or neutral conditions.
Reduction: LiAlH₄ in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of corresponding alcohols or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
{3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
{3-[(Methylsulfanyl)pentan-3-yl}benzene: Similar structure but lacks the chloromethyl group.
{3-[(Chloromethyl)sulfanyl]butan-3-yl}benzene: Similar structure but with a shorter aliphatic chain.
Uniqueness
The presence of both the chloromethyl and sulfanyl groups in {3-[(Chloromethyl)sulfanyl]pentan-3-yl}benzene makes it unique compared to its analogs
Propriétés
Numéro CAS |
58326-74-2 |
|---|---|
Formule moléculaire |
C12H17ClS |
Poids moléculaire |
228.78 g/mol |
Nom IUPAC |
3-(chloromethylsulfanyl)pentan-3-ylbenzene |
InChI |
InChI=1S/C12H17ClS/c1-3-12(4-2,14-10-13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
Clé InChI |
FGNWDIHYRFUXQL-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(C1=CC=CC=C1)SCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


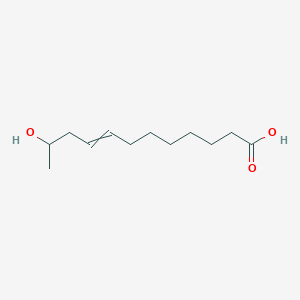
![2-{3-[2-(Benzyloxy)phenyl]acryloyl}benzoic acid](/img/structure/B14618919.png)
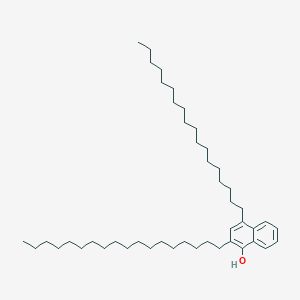
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis[(thiophen-2-yl)methanone]](/img/structure/B14618931.png)

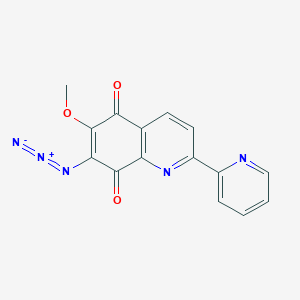
![2,3-Diphenylpyrazino[2,3-F]quinoxaline](/img/structure/B14618941.png)
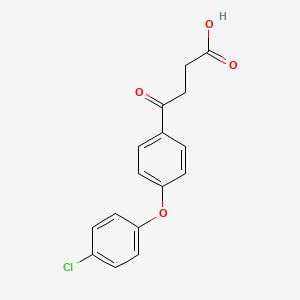
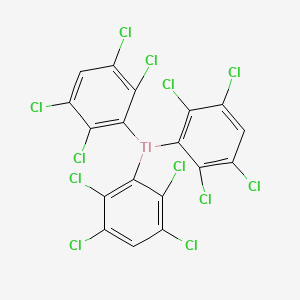
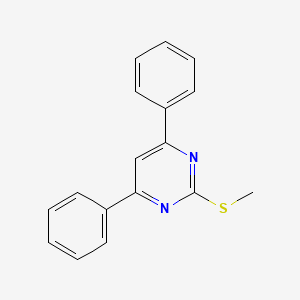
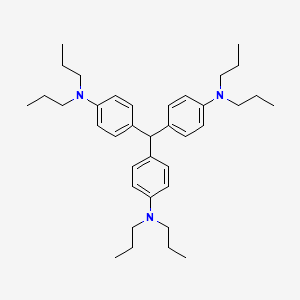
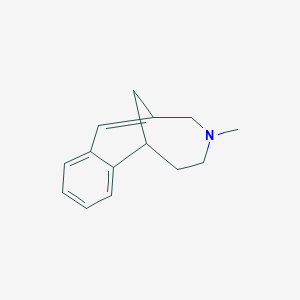
![2-{2-[2-(2-Bromoethyl)cyclopropyl]ethoxy}oxane](/img/structure/B14618984.png)
